1-(1-Aminocyclohexyl)propan-1-one is a chemical compound with the molecular formula and a molecular weight of 155.24 g/mol. It is classified as an amine and a ketone, characterized by the presence of both an amino group and a carbonyl group in its structure. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
Methods of Synthesis
1-(1-Aminocyclohexyl)propan-1-one can be synthesized through several methods, primarily utilizing reductive amination techniques. A common approach involves the reaction of cyclohexanone with ammonia or a primary amine under reductive conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas, often facilitated by a catalyst like palladium on carbon.
Technical Details
Structure
The structure of 1-(1-Aminocyclohexyl)propan-1-one features a cyclohexane ring attached to a propan-1-one chain with an amino group at the first position. The IUPAC name reflects this arrangement, highlighting both the cyclic and acyclic components.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 1-(1-Aminocyclohexyl)propan-1-one |
| InChI | InChI=1S/C9H17NO/c1-2-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3 |
| InChI Key | OELSXTRGXIFRPA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1CCCCC(C1)N |
Types of Reactions
1-(1-Aminocyclohexyl)propan-1-one is versatile in its reactivity:
Common Reagents and Conditions
The mechanism of action for 1-(1-Aminocyclohexyl)propan-1-one involves interactions at the molecular level, particularly through hydrogen bonding facilitated by its amino group. This interaction can influence the structure and function of biological molecules, potentially modulating enzyme activity or receptor interactions. Such properties make it a candidate for further exploration in pharmacological contexts.
Physical Properties
The physical properties of 1-(1-Aminocyclohexyl)propan-1-one include:
Chemical Properties
The chemical properties include:
Relevant data regarding melting point, boiling point, density, and flash point are not extensively documented but are critical for understanding handling and storage conditions.
The compound has several important applications:
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2